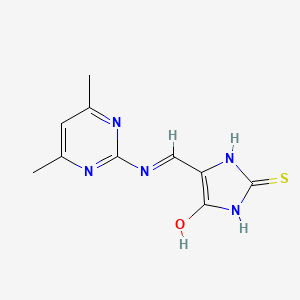

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one , also known by its IUPAC name 5-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-hydroxybenzoic acid , is a chemical compound with the molecular formula C₁₃H₁₃N₃O₃ . It falls within the class of pyrimidine derivatives and exhibits interesting biological properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate precursors. For instance, one reported method includes the microwave-assisted synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from (S)-N-α-benzoyl-l-arginine ethyl . Further studies may explore alternative synthetic routes and optimization strategies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The chemical compound 5-(((4,6-Dimethylpyrimidin-2-yl)amino)methylene)-2-thioxoimidazolidin-4-one is involved in various synthetic pathways for creating novel compounds with potential herbicidal, antimicrobial, and other biological activities. Its synthesis involves complex reactions leading to the formation of structures characterized by specific crystal systems, molecular geometries, and intermolecular interactions. These compounds exhibit significant inhibitory activities against certain plant species, indicating their potential as herbicidal agents (Liang Fu-b, 2014).

Potential Biological Activities

Research on derivatives of this compound has shown a range of biological activities, from antimicrobial to anticancer potentials. The synthesis of related compounds has led to the discovery of molecules with promising inhibitory effects on cyclooxygenase enzymes, highlighting their potential as anti-inflammatory and analgesic agents. These compounds have been tested for their selective inhibition properties and have shown high indices of COX-2 selectivity, suggesting their relevance in medical research for developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial and Anticancer Evaluation

Further studies on thiazolidinone and azetidinone derivatives containing the chemical structure of interest have demonstrated notable antioxidant and antimicrobial activities. These compounds have been synthesized and evaluated, showing promising results against various bacterial and fungal strains. The research indicates the potential of these compounds in developing new antimicrobial agents, contributing to the fight against infectious diseases (A. R. Saundane, Manjunatha Yarlakatti, Prabhaker Walmik, Vijaykumar KATKARf, 2012).

Chemical Modification for Heavy Metal Detection

The compound and its derivatives have also been investigated for their applications in detecting heavy metal ions. Through computational studies and electrochemical experiments, derivatives have been synthesized and tested on chemically modified electrodes for heavy metal ion recognition. These studies reveal the potential use of these compounds in environmental monitoring and pollution control, highlighting their versatility beyond biological applications (A. Stefaniu, Maria-Daniela Pop, G. Arnold, L. Bîrzan, Pintilie Lucia, E. Diacu, E. Ungureanu, 2018).

Wirkmechanismus

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of biological activities . They are key molecules in living organisms, including DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .

Mode of Action

It is understood that 2-amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance and can act as a nucleophile attacking aldehyde carbon . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrimidine analogs, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Pyrimidine analogs have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer effects . This suggests that the compound could potentially have similar effects.

Eigenschaften

IUPAC Name |

4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-5-hydroxy-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5OS/c1-5-3-6(2)13-9(12-5)11-4-7-8(16)15-10(17)14-7/h3-4,16H,1-2H3,(H2,14,15,17)/b11-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZSGRGDXFMDLJ-NYYWCZLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=CC2=C(NC(=S)N2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C/C2=C(NC(=S)N2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2754696.png)

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2754698.png)

![1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine](/img/structure/B2754700.png)

![Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate](/img/structure/B2754701.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2754702.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2754708.png)

![5-bromo-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2754710.png)

![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2754711.png)

![N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2754714.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide](/img/structure/B2754715.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine](/img/structure/B2754716.png)